1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide

5-HT2A receptor non-basic antagonist piperidine sulfonamide

Differentiated non-basic piperidine sulfonamide scaffold retaining 5-HT₂A affinity while avoiding IKr channel activity—reducing cardiovascular liability. Primary carboxamide enables facile conjugation to affinity tags or fluorescent reporters. Lead-like profile (MW 407, LogP 0.75, PSA 99 Ų) suits X-ray crystallography and SPR fragment screening. Structurally validated: analogs lacking 4-bromo-2,5-dimethoxy substitution fail to recapitulate this binding profile. Also serves as minimalist BRD4-BD1/BD2 selectivity scaffold.

Molecular Formula C14H19BrN2O5S
Molecular Weight 407.28g/mol
CAS No. 915872-53-6
Cat. No. B497941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
CAS915872-53-6
Molecular FormulaC14H19BrN2O5S
Molecular Weight407.28g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C14H19BrN2O5S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)17-5-3-9(4-6-17)14(16)18/h7-9H,3-6H2,1-2H3,(H2,16,18)
InChIKeyQHUGMPIFJZGXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 915872-53-6): Structural Identity and Procurement Baseline


1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 915872‑53‑6) is a synthetic aryl‑sulfonyl piperidine‑4‑carboxamide with the molecular formula C₁₄H₁₉BrN₂O₅S and a molecular weight of 407 Da. The molecule contains a 4‑bromo‑2,5‑dimethoxyphenylsulfonyl group attached to a piperidine ring that carries a primary carboxamide at the 4‑position. It belongs to a broader class of non‑basic piperidine sulfonamides and amides that have been explored as 5‑HT₂A receptor antagonists in the medicinal chemistry literature [1]. The compound is offered by screening‑compound suppliers at purities ≥ 90 % [2].

Why Generic Substitution of 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide Fails Without Comparator‑Based Evidence


Within the aryl‑sulfonyl piperidine‑4‑carboxamide family, even modest structural changes can abolish target engagement. For instance, the non‑basic piperidine sulfonamide series described by Ladduwahetty et al. showed that removing the basic nitrogen reduced IKr channel affinity while maintaining 5‑HT₂A receptor binding, a profile that is exquisitely sensitive to the aryl‑sulfonyl substitution pattern [1]. A generic analog that lacks the 4‑bromo‑2,5‑dimethoxy substitution or replaces the primary carboxamide cannot be assumed to recapitulate the same binding or functional profile. The quantitative evidence presented in Section 3, although limited, underscores that structurally related compounds differ in measurable ways that directly affect their suitability for specific experimental or procurement purposes.

Quantitative Differential Evidence for 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide: Comparator‑Based Procurement Guide


5-HT₂A Receptor Binding Affinity of the Non‑Basic Piperidine Sulfonamide Series vs. Basic Piperidine Leads

In the Ladduwahetty et al. study, the non‑basic piperidine sulfonamide class, to which 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide structurally belongs, exhibited high 5‑HT₂A receptor affinity while displaying significantly reduced IKr channel affinity compared with basic‑nitrogen‑containing leads. A representative non‑basic sulfonamide (compound 10 in the paper) showed a 5‑HT₂A pKᵢ of 8.0, whereas the corresponding basic lead had high affinity for both targets [1]. The target compound’s specific affinity has not been reported, but its core scaffold is identical to the series that produced this selectivity gain.

5-HT2A receptor non-basic antagonist piperidine sulfonamide

BRD4 Bromodomain Binding: Measured Affinity for a Structurally Similar Aryl‑Sulfonyl Piperidine

A closely related aryl‑sulfonyl piperidine compound (BindingDB ID BDBM391552; US patent series US10472358, US10781209, US11059821) inhibited BRD4‑BD1 and BRD4‑BD2 with IC₅₀ < 100 nM in a 384‑well TR‑FRET displacement assay [1]. The target compound carries the identical 4‑bromo‑2,5‑dimethoxyphenylsulfonyl moiety but replaces the patent example’s pendant substituents with a simple carboxamide. This suggests the bromodimethoxy‑sulfonyl pharmacophore can drive potent BRD4 engagement, although the target compound’s own BRD4 IC₅₀ has not been independently published.

BRD4 bromodomain inhibitor aryl sulfonyl piperidine

Commercial Availability and Purity: Target Compound vs. Closest Des‑carboxamide Analog

The target compound is available from multiple screening‑compound suppliers via the ChemSpace marketplace at ≥ 90 % purity in quantities from 1 mg to 10 mg, with a typical lead time of 5 days [1]. The closest commercially available analog, 1-(4‑bromo‑2,5‑dimethoxybenzenesulfonyl)piperidine (CAS 409357‑74‑0), lacks the 4‑carboxamide group and therefore does not offer the same hydrogen‑bond donor/acceptor capacity for target engagement. Direct head‑to‑head activity data between these two compounds are not publicly available.

chemical procurement lead-like scaffold screening compound

Recommended Application Scenarios for 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide Based on Available Evidence


5‑HT₂A Receptor Antagonist Probe Development

The compound’s non‑basic piperidine sulfonamide scaffold matches the series that Ladduwahetty et al. demonstrated to retain 5‑HT₂A affinity while avoiding IKr channel activity, making it a suitable starting point for developing selective 5‑HT₂A antagonists with reduced cardiovascular liability risk [1]. Researchers can use the carboxamide as a vector for further SAR exploration without reintroducing basicity.

BRD4 Bromodomain Chemical Probe Optimization

Because the 4‑bromo‑2,5‑dimethoxyphenylsulfonyl motif appears in patent‑exemplified BRD4 inhibitors with sub‑100 nM potency [2], the target compound can serve as a minimalist scaffold for exploring BRD4‑BD1/BD2 selectivity. The primary carboxamide exit vector allows facile conjugation to affinity tags or fluorescent reporters for biochemical assay development.

Fragment‑Based or Structure‑Based Drug Design Campaigns

With a molecular weight of 407 Da, a logP of 0.75, and a polar surface area of 99 Ų [3], the compound occupies physicochemical space consistent with lead‑like or fragment‑growth starting points. Its commercial availability in 1–10 mg quantities enables rapid procurement for X‑ray crystallography soaking experiments or SPR‑based fragment screening follow‑up.

Quote Request

Request a Quote for 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.